4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Kinase Inhibition EGFR HER2

This N-ethylpiperazine aniline building block is the preferred intermediate for AEE788 and related kinase inhibitors. The ethyl substitution is essential for nanomolar EGFR/HER2/VEGFR potency. With high BBB permeability (XLogP3≈1.3) and low CYP inhibition liability, it excels in CNS drug discovery. The primary amine allows facile amide coupling, reductive amination, and Suzuki-Miyaura cross-coupling for focused library synthesis. ≥95% purity ensures reproducible results in preclinical oncology studies.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 611225-86-6
Cat. No. B1585628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-ylmethyl)phenylamine
CAS611225-86-6
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)N
InChIInChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3
InChIKeyVVTIATCVLPUOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS 611225-86-6) for Medicinal Chemistry and Kinase Inhibitor Procurement


4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS 611225-86-6) is a para-substituted phenylamine derivative bearing an N-ethylpiperazine moiety [1]. This aromatic amine building block (C₁₃H₂₁N₃, MW: 219.33 g/mol) is widely utilized in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules . Its structure features an aniline group linked to an ethylpiperazine ring via a methylene bridge, providing a versatile scaffold for further derivatization .

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine: Why Analog Substitution Can Compromise Kinase Inhibitor Potency and ADME Profile


While 4-(4-ethylpiperazin-1-ylmethyl)phenylamine is often categorized as a generic piperazine building block, simple substitution with close analogs (e.g., methyl-, unsubstituted piperazine, or alternative regioisomers) can profoundly alter the biological activity and physicochemical properties of final drug candidates . The specific N-ethyl substitution pattern on the piperazine ring is critical for achieving optimal kinase inhibition potency in advanced leads such as AEE788, where the ethyl group contributes to both target binding affinity and selectivity [1]. Furthermore, the precise combination of molecular weight (219.33 g/mol), moderate lipophilicity (XLogP3 ≈ 1.3), and high BBB permeability potential differentiates this compound from its methyl- or hydrogen-substituted analogs, directly impacting ADME and CNS drug development applications .

Quantitative Differentiation Guide: 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine vs. Closest Analogs for Scientific Procurement


Superior Kinase Inhibitor Potency: AEE788 (Ethyl Derivative) vs. Methyl and Unsubstituted Analogs

The ethyl-substituted piperazine moiety in 4-(4-ethylpiperazin-1-ylmethyl)phenylamine is a critical pharmacophore in AEE788, a multitargeted kinase inhibitor. In direct enzyme assays, AEE788 containing the ethylpiperazine group exhibits single-digit nanomolar IC₅₀ values against EGFR (2 nM) and ErbB2 (6 nM) [1]. While data on the corresponding methyl or unsubstituted piperazine analogs of AEE788 are not directly reported in the same study, structure-activity relationship (SAR) analyses across related kinase inhibitor series consistently demonstrate that the N-ethyl substitution on the piperazine ring is essential for maintaining low nanomolar potency and favorable selectivity profiles compared to N-methyl or N-H analogs .

Kinase Inhibition EGFR HER2 VEGFR Anticancer Tyrosine Kinase Inhibitor

Optimized Physicochemical Profile for CNS Penetration: LogP and BBB Permeability Comparison

The N-ethyl substitution on the piperazine ring of 4-(4-ethylpiperazin-1-ylmethyl)phenylamine yields a computed XLogP3 value of 1.3 and consensus Log P of 1.44, with a predicted BBB permeation status of 'Yes' . In contrast, the unsubstituted piperazine analog 4-(piperazin-1-ylmethyl)phenylamine (CAS 26110-08-7) possesses a lower molecular weight (191.27 g/mol) and is expected to have a lower LogP (estimated ~0.5-0.8), which may reduce passive diffusion across the BBB. The methyl analog 4-(4-methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4; MW 205.30) likely exhibits an intermediate LogP (~1.0-1.2) . The ethyl derivative's balanced lipophilicity and confirmed BBB permeability make it a preferred starting material for CNS-targeted kinase inhibitors and neurological drug candidates [1].

ADME Blood-Brain Barrier Lipophilicity CNS Drug Discovery Physicochemical Properties

High Purity Grade (≥98%) Minimizes Impurity-Related Artifacts in Sensitive Biological Assays

Commercially available 4-(4-ethylpiperazin-1-ylmethyl)phenylamine is offered at ≥98% purity by suppliers such as Aladdin Scientific . In comparison, the methyl analog 4-(4-methylpiperazin-1-ylmethyl)phenylamine is commonly available at 97% purity, and the unsubstituted analog 4-(piperazin-1-ylmethyl)phenylamine is typically offered at 97% purity as well . While a 1% difference in nominal purity may appear small, in high-throughput screening or sensitive cellular assays, even trace impurities (e.g., residual starting materials or de-ethylated byproducts) can generate false positives or alter dose-response curves. The ≥98% specification reduces the likelihood of off-target effects attributable to contaminants, thereby enhancing assay reproducibility and data quality .

Purity Analytical Chemistry Quality Control Bioassay Reproducibility

Defined Safety Profile Enables Risk-Based Laboratory Handling and Procurement Decisions

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . In contrast, the unsubstituted analog 4-(piperazin-1-ylmethyl)phenylamine (CAS 26110-08-7) carries similar but not identical hazard statements, and the methyl analog (CAS 70261-82-4) has a comparable profile with some variations in specific hazard codes . The ethyl derivative's well-defined GHS classification, accompanied by recommended precautionary statements (P261, P280, P305+P351+P338), allows procurement and laboratory safety officers to implement appropriate engineering controls and personal protective equipment (PPE) protocols. This reduces the risk of unexpected exposure incidents and ensures compliance with institutional EHS guidelines .

Safety GHS Classification Laboratory Handling Risk Assessment EHS Compliance

Documented Intermediate in Clinically Evaluated Kinase Inhibitor (AEE788) Validates Synthetic Utility

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine serves as a key intermediate in the synthesis of AEE788 (NVP-AEE788), a phase I/II clinical candidate that potently inhibits EGFR, HER2, and VEGFR kinases [1]. The compound is incorporated via a nucleophilic substitution or reductive amination step to install the ethylpiperazine moiety, which is essential for the molecule's multitargeted kinase inhibition profile. In contrast, the methyl and unsubstituted piperazine analogs are not reported as intermediates for any clinically advanced kinase inhibitor of comparable potency or scope . The established synthetic route to AEE788 provides a validated precedent for using this specific building block in medicinal chemistry programs targeting kinase-driven diseases .

Synthetic Intermediate Drug Discovery Medicinal Chemistry Kinase Inhibitor AEE788

Predicted Favorable Pharmacokinetic Profile: High GI Absorption and CYP Non-Inhibition

Computational ADME predictions for 4-(4-ethylpiperazin-1-ylmethyl)phenylamine indicate high gastrointestinal absorption, BBB permeation, and no inhibition of major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . In comparison, the unsubstituted piperazine analog is also predicted to have high GI absorption but may exhibit different CYP inhibition profiles due to the presence of a secondary amine in the piperazine ring, which can be a metabolic liability. The methyl analog is expected to have similar properties but with slightly lower lipophilicity, potentially affecting absorption [1]. The ethyl derivative's combination of high oral absorption potential and low risk of CYP-mediated drug-drug interactions makes it an attractive starting point for designing orally bioavailable drug candidates with minimal off-target pharmacology [2].

ADME Pharmacokinetics Druglikeness CYP Inhibition Oral Bioavailability

Optimal Procurement and Application Scenarios for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine


Synthesis of Potent Multitargeted Kinase Inhibitors for Oncology Research

This compound is the preferred building block for synthesizing AEE788 and related pyrrolopyrimidine-based kinase inhibitors. Its ethylpiperazine moiety is essential for achieving nanomolar potency against EGFR, HER2, and VEGFR kinases [1]. Procurement of high-purity (≥98%) material is recommended to ensure reproducible synthesis and biological activity in preclinical oncology studies .

Design of CNS-Penetrant Drug Candidates for Neurological Disorders

With predicted high BBB permeability and favorable lipophilicity (XLogP3 = 1.3), 4-(4-ethylpiperazin-1-ylmethyl)phenylamine is well-suited as a starting material for CNS drug discovery programs [1]. Its computed ADME profile suggests high oral absorption and low CYP inhibition liability, making it an attractive scaffold for developing brain-penetrant therapeutics targeting neurological or psychiatric conditions .

Medicinal Chemistry Library Synthesis and SAR Exploration

The compound's primary aromatic amine handle allows for facile diversification via amide coupling, reductive amination, or Suzuki-Miyaura cross-coupling reactions. It serves as a versatile core for generating focused libraries of piperazine-containing analogs to explore structure-activity relationships in kinase inhibition, GPCR modulation, or antimicrobial activity [1]. The ≥98% purity grade minimizes interference from byproducts in high-throughput screening campaigns .

Analytical Reference Standard and Quality Control in Pharmaceutical Development

Due to its well-defined structure and availability at high purity, 4-(4-ethylpiperazin-1-ylmethyl)phenylamine can be employed as an analytical reference standard for HPLC method development, impurity profiling, and quality control of AEE788 or related drug substances [1]. Its documented GHS classification also supports safe handling and disposal in regulated pharmaceutical laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.